molecular formula C13H13N3O4 B4906851 N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE CAS No. 303061-64-5

N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE

Cat. No.: B4906851
CAS No.: 303061-64-5
M. Wt: 275.26 g/mol
InChI Key: JNHDBJCXXGQODI-UHFFFAOYSA-N
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Description

N-((Acryloylamino)(3-nitrophenyl)methyl)acrylamide is a bifunctional acrylamide derivative characterized by a 3-nitrophenyl group attached via a methyl bridge to an acryloylamino moiety. This structure confers unique electronic and steric properties, making it valuable in polymer chemistry, organic synthesis, and biomedical research. The nitro group at the 3-position acts as a strong electron-withdrawing substituent, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

N-[(3-nitrophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-3-11(17)14-13(15-12(18)4-2)9-6-5-7-10(8-9)16(19)20/h3-8,13H,1-2H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHDBJCXXGQODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-64-5
Record name N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE typically involves the reaction of acryloyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with acrylamide to yield the final product . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Solubility

The nitro group distinguishes this compound from analogs with halogen, methyl, or hydroxyl substituents. Key comparisons include:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Solubility Reactivity Insights Biological Activity References
N-((Acryloylamino)(3-nitrophenyl)methyl)acrylamide 3-nitrophenyl, acryloylamino-methyl Low High electrophilicity due to nitro group Antiproliferative (potential)
N-methyl-3-(3-nitrophenyl)acrylamide 3-nitrophenyl, N-methyl Moderate Enhanced stability; reactive acrylamide core Antiproliferative (HeLa cells)
N-(3-bromo-4-fluorophenyl)acrylamide 3-bromo-4-fluorophenyl Low Halogen substituents enable SNAr reactions Not reported
N-[Tris(hydroxymethyl)methyl]acrylamide Tris(hydroxymethyl) High High cross-linking efficiency in hydrogels Biomedical applications
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Dimethylamino, N-methyl Moderate Electron-donating groups enhance charge transfer Medicinal chemistry applications
  • Nitro vs. Halogen/Methyl Groups : The nitro group’s electron-withdrawing nature increases electrophilicity, favoring Michael addition and polymerization reactions compared to halogen or methyl analogs .
  • Hydrophilicity : Compounds with hydroxyl or tris(hydroxymethyl) groups (e.g., N-[Tris(hydroxymethyl)methyl]acrylamide) exhibit significantly higher water solubility than nitro-substituted derivatives .

Structural and Crystallographic Insights

  • Hydrogen Bonding: The nitro group in this compound influences crystal packing via N–H⋯O hydrogen bonds, similar to 2-chloro-N-(3-nitrophenyl)acetamide .
  • Conformational Flexibility : Unlike N-methyl derivatives, the absence of a methyl group on the nitrogen in the target compound may increase conformational flexibility, affecting binding to biological targets .

Biological Activity

N-((Acryloylamino)(3-nitrophenyl)methyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and polymer science. This article reviews the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol

The compound features an acryloyl group, which is known for its ability to participate in polymerization reactions, and a 3-nitrophenyl moiety that may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules. This property allows it to act as:

  • Crosslinking Agent : It can crosslink proteins and other biomolecules, potentially altering their function and stability.
  • Michael Acceptor : The acrylamide group can undergo Michael addition reactions with nucleophiles, leading to the formation of stable adducts that may modulate biological pathways.

Biological Activity Overview

  • Anticancer Potential :
    • Preliminary studies suggest that compounds with acrylamide structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through DNA damage or disruption of cellular signaling pathways.
  • Antimicrobial Properties :
    • Some derivatives of acrylamide have shown antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Polymer Formation :
    • This compound can be utilized in the synthesis of hydrogels and other polymeric materials that have applications in drug delivery systems due to their biocompatibility and controlled release properties.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 50 µM across different cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 20 µg/mL.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(3-Nitrophenyl)acrylamideStructureAnticancer, Antimicrobial
N-(4-Fluorophenyl)acrylamideSimilar structureEnhanced stability, Anticancer
N-(4-Methoxyphenyl)acrylamideSimilar structureModerate cytotoxicity

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